molecular formula C21H17Cl3N4O3S B7714452 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide

Cat. No.: B7714452
M. Wt: 511.8 g/mol
InChI Key: BUBFPLVFJDHALL-RPPGKUMJSA-N
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Description

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide is a complex organic compound that features a combination of sulfonyl, amino, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Nucleophilic substitution: The sulfonyl chloride intermediate reacts with 2,6-dichlorobenzylamine to form the sulfonamide.

    Schiff base formation: The sulfonamide is then reacted with pyridine-3-carbaldehyde under acidic conditions to form the final product through a Schiff base formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetamide groups.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products may include halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical processes. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and amino groups may facilitate binding to these targets, while the aromatic rings could enhance the compound’s stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
  • 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide

Uniqueness

The unique combination of functional groups in 2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide sets it apart from similar compounds

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N-[(E)-pyridin-3-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N4O3S/c22-16-6-8-17(9-7-16)32(30,31)28(13-18-19(23)4-1-5-20(18)24)14-21(29)27-26-12-15-3-2-10-25-11-15/h1-12H,13-14H2,(H,27,29)/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBFPLVFJDHALL-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN(CC(=O)NN=CC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CN(CC(=O)N/N=C/C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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